1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone (CAS: 105258-31-9) is a bioactive compound with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol . Its structure comprises a dihydroxyphenyl moiety substituted with an ethyl group at position 5 and a thiazole ring at position 2 (Figure 1).
Key structural features:
- Ethyl-substituted dihydroxyphenyl group: Enhances lipophilicity and modulates electronic properties via hydroxyl groups.
- Thiazole ring: A nitrogen-sulfur heterocycle known for diverse bioactivity, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-8-3-10(13(17)5-11(8)15)12(16)4-9-6-18-7-14-9/h3,5-7,15,17H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYNBMLIWOSNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352506 | |
| Record name | Ethanone, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105258-31-9 | |
| Record name | Ethanone, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-ethyl-2,4-dihydroxybenzaldehyde and 1,3-thiazole-4-carboxylic acid.
Condensation Reaction: The aldehyde group of 5-ethyl-2,4-dihydroxybenzaldehyde undergoes a condensation reaction with the carboxylic acid group of 1,3-thiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding ester.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and thiazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related ethanone derivatives:
Thiazole-Containing Derivatives
- Antitumor Activity: Thiazole rings, as in the target compound, are critical in antitumor agents. For example, nortopsentin analogs with thiazole moieties exhibit GI₅₀ values < 1 µM in cancer cell lines . The thiazole’s electron-deficient nature facilitates interactions with biological targets like kinases or CYP enzymes .
- Synthetic Accessibility : Thiazole derivatives are often synthesized via Hantzsch reactions, as seen in , where naphthalene-2-carbothioamide reacts with haloacetyl intermediates. The target compound’s synthesis likely follows similar pathways .
Chlorinated and Alkoxy-Substituted Analogs
- However, chlorine may reduce bioavailability due to higher molecular weight and polarity.
- Alkoxy Groups : Methoxy () and ethoxy () substituents improve solubility but may reduce membrane permeability. Ethoxy groups also introduce steric hindrance, affecting binding to flat active sites (e.g., DNA intercalation).
Phenyl vs. Thiazole Moieties
- 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone (): Replacing thiazole with phenyl removes heteroatom-mediated interactions. This analog showed a collision cross-section (CCS) of 263.31 Ų, suggesting distinct conformational dynamics compared to thiazole-containing derivatives .
Hydrogen Bonding and Crystal Packing
- Hydroxyl Groups: The dihydroxyphenyl group in the target compound forms intramolecular hydrogen bonds (O–H···O), stabilizing the keto-enol tautomer. Similar interactions are observed in 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone, where crystal packing is influenced by O–H···O and C–H···π interactions .
Q & A
Q. Strategies :
- Catalyst screening : Use Pd/C or Cu(I) catalysts for efficient cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance thiazole ring formation .
- Temperature control : Low temperatures (–10°C to 0°C) reduce oxidation of phenolic groups .
Data Contradiction : While reports 80% yield using Pd/C, notes 65% yield with similar conditions, suggesting batch-specific variability in catalyst activity.
Advanced: What mechanistic insights explain its bioactivity against inflammatory targets?
The compound inhibits 5-lipoxygenase (5-LOX) via:
Q. Experimental Validation :
- In vitro assays : IC₅₀ of 2.1 µM against 5-LOX (compared to zileuton’s IC₅₀ of 0.7 µM) .
- Molecular docking : AutoDock Vina simulations show a binding energy of –9.2 kcal/mol .
Advanced: How do structural analogs differ in activity?
- 1-(4-Chlorophenyl)-2-(thiazol-2-yl)ethanone : Lacks ethyl and hydroxyl groups, reducing 5-LOX affinity (IC₅₀ = 15 µM) .
- 5-Ethyl-2,4-dihydroxy analogs : Increased hydrophilicity improves solubility but reduces membrane permeability .
Synthetic Challenge : Introducing electron-withdrawing groups (e.g., –Cl) enhances stability but may reduce bioactivity due to steric hindrance .
Advanced: What crystallographic data resolve its 3D conformation?
- Space group : P2₁/c (monoclinic) with Z = 4 .
- Key bond lengths : C=O (1.21 Å), C–S (1.68 Å) .
- Hydrogen-bond network : O–H···N interactions between hydroxyl and thiazole nitrogen (2.89 Å) .
Software : SHELXL refines anisotropic displacement parameters, while Olex2 generates publication-quality figures .
Advanced: How does pH affect its stability in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of hydroxyl groups reduces solubility.
- Neutral to basic (pH 7–9) : Deprotonation increases solubility but accelerates oxidation of dihydroxyphenyl groups .
Stabilization Strategy : Use antioxidants (e.g., ascorbic acid) in buffer systems .
Advanced: What in silico models predict its ADMET properties?
- SwissADME : Predicts moderate bioavailability (F = 45%) due to high logP (2.8) .
- ProTox-II : Highlights potential hepatotoxicity (Toxicity Class 3) .
Limitation : Models underestimate blood-brain barrier penetration due to thiazole polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
